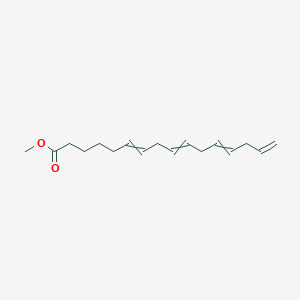

Methyl hexadeca-6,9,12,15-tetraenoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl hexadeca-6,9,12,15-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3,5-6,8-9,11-12H,1,4,7,10,13-16H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWDNFIEIFBMRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC=CCC=CCC=CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20758935 | |

| Record name | Methyl hexadeca-6,9,12,15-tetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20758935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94035-78-6 | |

| Record name | Methyl hexadeca-6,9,12,15-tetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20758935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for Methyl Hexadeca 6,9,12,15 Tetraenoate

Total Synthesis Approaches for Polyunsaturated Fatty Acid Methyl Esters

Total synthesis provides a route to complex molecules from simpler, readily available starting materials. For polyunsaturated fatty acids (PUFAs) like hexadeca-6,9,12,15-tetraenoic acid and its methyl ester, these methods are designed to build the carbon backbone and precisely install the four methylene-interrupted Z (cis) double bonds.

The construction of the C16 polyunsaturated chain of hexadeca-6,9,12,15-tetraenoic acid has been achieved through convergent synthetic strategies. One notable method involves a one-pot reductive bis-Wittig olefination, which allows for the creation of the complete homoconjugated tetraene backbone from more accessible precursors. nih.gov This approach is significant as it represents the first reported total synthesis of this specific C16:4 fatty acid. nih.gov

The general principle of such syntheses often relies on the coupling of two or more fragments. A common and powerful strategy is the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. ijcmas.comijcmas.commasterorganicchemistry.com For a molecule like Methyl hexadeca-6,9,12,15-tetraenoate, a synthetic plan could involve the coupling of a C-1 to C-5 aldehyde-ester fragment with a C-6 to C-16 ylide, or a similar fragmentation, to construct the carbon chain. The final step in a total synthesis of the acid is typically esterification to yield the methyl ester.

A critical challenge in the synthesis of polyunsaturated fatty acids is controlling the geometry of the double bonds, which are typically in the Z (cis) configuration. The Wittig reaction is a cornerstone for achieving this stereoselectivity. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. ijcmas.com

Non-stabilized ylides , which lack a resonance-stabilizing group on the carbanion, generally react under kinetic control to produce Z-alkenes with high selectivity. ijcmas.com

Stabilized ylides , which contain an electron-withdrawing group (e.g., an ester), are more stable and tend to yield E-alkenes.

To ensure the formation of the all-Z isomer of this compound, reaction conditions are optimized. This includes the use of non-stabilized ylides and specific solvent and temperature conditions. For instance, performing the Wittig coupling in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78 °C, has been shown to afford optimal stereoselectivity, with Z:E ratios exceeding 97:3. nih.gov Another established method for generating Z-alkenes is the partial hydrogenation of an alkyne precursor using Lindlar's catalyst, although this approach adds steps to the synthesis.

| Ylide Type | Typical Reagents | Reaction Conditions | Predominant Isomer | Reference |

|---|---|---|---|---|

| Non-stabilized | Alkyltriphenylphosphonium halides + strong base (e.g., n-BuLi, NaH) | Low temperature (-78 °C), Aprotic solvents (e.g., THF) | Z (cis) | ijcmas.comnih.gov |

| Stabilized | Ylides with electron-withdrawing groups (e.g., -COOR) | Often room temperature, various solvents | E (trans) | ijcmas.com |

The success of a total synthesis hinges on the efficient preparation of key building blocks or intermediates. For the synthesis of hexadeca-6,9,12,15-tetraenoic acid, a key synthon is a symmetrical bis-Wittig salt. nih.gov This precursor is designed to react in a controlled manner to form the C16 backbone. nih.gov

Generally, the precursors for Wittig-based PUFA synthesis are aldehydes and phosphonium salts.

Phosphonium salts are typically prepared via a nucleophilic substitution (SN2) reaction between an alkyl halide and triphenylphosphine. masterorganicchemistry.comcommonorganicchemistry.com

Aldehyde fragments can be synthesized from a variety of starting materials, such as commercially available hydroxy fatty acids, which can be esterified and then oxidized to the corresponding aldehyde. nih.gov

For example, a general synthesis of a mono-unsaturated fatty acid involves oxidizing a hydroxy-ester to an aldehyde, which is then reacted with a suitable phosphonium ylide to introduce the double bond before final hydrolysis to the acid. nih.gov This principle can be extended in a modular fashion to synthesize polyunsaturated systems.

Enzymatic Synthesis and Biocatalytic Modifications

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These processes operate under mild conditions and can exhibit remarkable specificity, which is highly advantageous in lipid chemistry. nih.gov

The final step in producing this compound is the esterification of the corresponding carboxylic acid with methanol (B129727). Lipases are highly efficient biocatalysts for this transformation. nih.govresearchgate.net These enzymes, which naturally hydrolyze triglycerides, can be used to catalyze esterification or transesterification reactions in environments with low water content. researchgate.net

The process involves reacting hexadeca-6,9,12,15-tetraenoic acid with methanol in the presence of a lipase (B570770). Often, the lipase is immobilized on a solid support, which enhances its stability and allows for easy recovery and reuse. Common lipases used for esterifying fatty acids include those from Candida antarctica (often supplied as the immobilized enzyme Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia. nih.gov The reactions are typically carried out in an organic solvent or, increasingly, in solvent-free systems to create a more environmentally friendly process. mdpi.com

| Lipase Source | Common Name/Form | Typical Reaction | Reference |

|---|---|---|---|

| Candida antarctica | Novozym 435 (Immobilized) | Esterification, Transesterification | nih.gov |

| Rhizomucor miehei | Lipozyme IM (Immobilized) | Esterification | nih.gov |

| Pseudomonas cepacia | Amano Lipase PS | Esterification, Transesterification | researchgate.netnih.gov |

| Thermomyces lanuginosus | Lipolase | Esterification | mdpi.com |

While total chemical synthesis builds molecules from scratch, nature uses a sophisticated enzymatic machinery to produce PUFAs. The biosynthesis of long-chain PUFAs from simpler fatty acid precursors is carried out by two key families of enzymes: elongases and desaturases. nih.govmdpi.commdpi.com

Fatty Acid Desaturases (FADS) are enzymes that introduce double bonds at specific positions in the fatty acid acyl chain. mdpi.comnih.gov For example, the enzyme originally identified as Δ6-desaturase (FADS2) is responsible for introducing a double bond at the 6th carbon of linoleic acid and alpha-linolenic acid, initiating their conversion to longer-chain PUFAs. nih.gov

Fatty Acid Elongases (ELOVL) are responsible for extending the carbon chain of fatty acids, typically by adding a two-carbon unit from malonyl-CoA. mdpi.comnih.govnih.gov

In the context of this compound, a hypothetical biosynthetic pathway in an organism would involve the desaturation of a C16 saturated or monounsaturated precursor at positions 6, 9, 12, and 15. The coordinated action of specific desaturases is required to produce the tetra-unsaturated chain. mdpi.com While these enzymes are not typically used for in vitro total synthesis, they are the targets of metabolic engineering in microorganisms and plants to produce valuable PUFAs like hexadeca-6,9,12,15-tetraenoic acid on a biotechnological scale.

Derivatization Techniques for Structural Modification Studies

The reactivity of the double bonds in this compound is the basis for a variety of derivatization strategies. These techniques are primarily employed to determine the position of the double bonds, to alter the molecule's physical and chemical properties, and to synthesize novel compounds with potential applications in materials science and biochemistry.

One of the fundamental derivatization methods for analytical purposes is the conversion of the corresponding hexadeca-6,9,12,15-tetraenoic acid to its methyl ester. This esterification is crucial because in their free form, the polarity of fatty acids can lead to difficulties in analysis due to hydrogen bonding and adsorption issues. The neutralization of the carboxyl group to form a methyl ester reduces this polarity, making the compound more amenable to techniques like gas chromatography (GC). Common methods for this esterification include using a catalyst like boron trichloride (B1173362) in methanol.

For the structural elucidation of the double bond positions, specific derivatization reactions are employed prior to analysis by mass spectrometry (MS). One such technique involves the use of dimethyl disulfide (DMDS). nih.gov The reaction of the unsaturated fatty acid with DMDS, often catalyzed by iodine, results in the formation of a thioether derivative at each double bond. nih.gov When subjected to mass spectrometry, these derivatives fragment in a predictable manner, allowing for the precise determination of the original double bond locations. nih.gov This method has been successfully applied to polyunsaturated fatty acids, although the complexity of the resulting mixture of mono-, bis-, and cyclic derivatives increases with the number of double bonds. nih.gov

Beyond analytical derivatization, the double bonds of polyunsaturated fatty acid methyl esters are reactive sites for a range of chemical transformations aimed at creating new materials. These reactions include epoxidation, cycloaddition, and metathesis.

Epoxidation is a common reaction where the double bonds are converted into epoxide rings. This is typically achieved using a peroxy acid, such as peroxyformic acid generated in situ from formic acid and hydrogen peroxide. This process has been studied for various unsaturated fatty acid methyl esters. rsc.org The resulting epoxidized FAMEs can serve as monomers for the synthesis of bio-based polymers and resins. mdpi.com For instance, epoxidized methyl esters derived from algae biomass have been investigated for developing sustainable bio-based epoxy resins. mdpi.com The epoxidation of palm oil methyl esters has also been explored for the preparation of polymeric surfactants. rsc.org

Cycloaddition reactions , such as the Diels-Alder reaction, offer a pathway to introduce cyclic structures into the fatty acid chain. wikipedia.org These reactions typically involve the reaction of a conjugated diene system with a dienophile. While this compound has non-conjugated double bonds, isomerization to a conjugated system can be induced, making it a potential substrate for such reactions. The synthesis of cyclic fatty esters has been demonstrated through Diels-Alder reactions of other unsaturated systems, yielding model compounds for those found in heated vegetable oils. researchgate.net These cycloaddition reactions are governed by principles of orbital symmetry, and their outcomes can be predicted under thermal or photochemical conditions. youtube.comyoutube.com

Olefin metathesis is a powerful tool for the synthesis of new molecules from unsaturated fatty acid methyl esters. aocs.org This catalytic reaction allows for the cleavage and reformation of carbon-carbon double bonds. Self-metathesis of polyunsaturated FAMEs can lead to the formation of α,ω-difunctional monomers, which are valuable precursors for polyesters and other polymers. aocs.orgcolostate.edu For example, the self-metathesis of methyl linoleate, which contains two double bonds, has been studied for the production of C18-diesters. rsc.org Cross-metathesis with other olefins, such as eugenol, has also been shown to proceed with high conversion and selectivity, yielding multifunctional products. nih.gov These metathesis reactions have been successfully applied to technical grade methyl oleate, demonstrating their potential for industrial applications using readily available feedstocks. rsc.org

The following table summarizes the key derivatization techniques and their applications for the structural modification of polyunsaturated fatty acid methyl esters, which are applicable to this compound.

| Derivatization Technique | Reagents/Catalysts | Purpose/Application | Research Findings |

| Esterification | Methanol, Boron trichloride/HCl | Analytical preparation, reduce polarity | Crucial for GC analysis by neutralizing the carboxyl group. |

| DMDS Derivatization | Dimethyl disulfide (DMDS), Iodine | Determination of double bond position | Forms thioether derivatives that yield characteristic fragments in MS analysis. nih.gov |

| Epoxidation | Peroxy acids (e.g., peroxyformic acid) | Synthesis of epoxides for polymers | Converts double bonds to oxirane rings, creating monomers for bio-based resins. mdpi.com |

| Cycloaddition | Heat or light, Dienophiles | Introduction of cyclic structures | Can form cyclic fatty esters, requires conjugation of double bonds. wikipedia.orgresearchgate.net |

| Olefin Metathesis | Grubbs' or other Ru-based catalysts | Synthesis of new olefins and polymers | Enables the formation of difunctional monomers for polyesters from PUFAs. rsc.orgaocs.orgcolostate.edu |

These derivatization strategies highlight the versatility of this compound as a platform molecule for chemical synthesis and structural analysis. The ability to selectively modify its polyunsaturated backbone opens up possibilities for creating a wide range of functionalized derivatives with tailored properties.

Biosynthesis and Natural Occurrence of Hexadecatetraenoates

Enzymatic Machinery Involved in Hexadecatetraenoate Biosynthesis

The formation of hexadecatetraenoates is dependent on a suite of enzymes that work in concert to build and modify the fatty acid chain. The primary pathway begins with the de novo synthesis of a saturated fatty acid, which is then sequentially desaturated.

Fatty acid synthases (FAS) are large, multifunctional enzyme complexes that catalyze the initial steps of fatty acid biosynthesis. nih.gov In this process, acetyl-CoA and malonyl-CoA are used as building blocks to assemble the hydrocarbon chain of fatty acids. frontiersin.org The FAS system iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP). youtube.com

In the context of hexadecatetraenoate biosynthesis, FAS is responsible for producing the saturated 16-carbon precursor, palmitic acid (16:0). researchgate.net This process begins with the condensation of acetyl-ACP and malonyl-ACP, followed by a cycle of reduction, dehydration, and a second reduction to form a saturated acyl-ACP, which is elongated in subsequent rounds. youtube.com While FAS provides the essential saturated fatty acid backbone, it does not introduce the double bonds characteristic of hexadecatetraenoates. researchgate.net In some fungi, specialized FAS systems, known as hexanoate (B1226103) synthases, are dedicated to the production of shorter chain fatty acids for secondary metabolite synthesis. nih.gov

Desaturases are a critical class of enzymes that introduce double bonds into the fatty acyl chains at specific positions, a key step in the synthesis of unsaturated and polyunsaturated fatty acids. nih.govwikipedia.org These enzymes are typically membrane-bound and exhibit high substrate and positional specificity. nih.gov The synthesis of hexadecatetraenoic acid from palmitic acid involves a series of desaturation steps catalyzed by different desaturase enzymes.

The typical pathway for the formation of a C16 tetra-unsaturated fatty acid involves the sequential action of Δ9, Δ12, Δ15 (or ω3), and another desaturase. For instance, the synthesis can proceed as follows:

A Δ9-desaturase introduces the first double bond in palmitic acid (16:0) to form palmitoleic acid (16:1Δ9). nih.gov

A Δ12-desaturase then acts on 16:1Δ9 to produce hexadecadienoic acid (16:2Δ9,12).

Subsequently, a Δ15- or ω3-desaturase introduces a double bond to yield hexadecatrienoic acid (16:3Δ9,12,15). taylorandfrancis.com

A final desaturation step, for example by a Δ6-desaturase, would lead to the formation of hexadecatetraenoic acid (16:4Δ6,9,12,15). wikipedia.org

The specificities of these desaturases can vary between organisms. researchgate.net For example, some microalgae possess a front-end desaturase that can directly introduce a double bond at the Δ3 position (also referred to as ω3 desaturation from the methyl end) of linolenic acid to produce stearidonic acid. nih.gov The expression and activity of these desaturases can be influenced by environmental factors such as temperature. taylorandfrancis.com

Table 1: Key Desaturase Enzymes in PUFA Biosynthesis

| Enzyme | Function | Substrate Example | Product Example |

|---|---|---|---|

| Δ9-desaturase | Introduces a double bond at the 9th carbon from the carboxyl end. nih.gov | Palmitic acid (16:0) | Palmitoleic acid (16:1Δ9) |

| Δ12-desaturase | Introduces a double bond at the 12th carbon from the carboxyl end. taylorandfrancis.com | Oleic acid (18:1Δ9) | Linoleic acid (18:2Δ9,12) |

| Δ15 (ω3)-desaturase | Introduces a double bond at the 3rd carbon from the methyl end. mdpi.com | Linoleic acid (18:2Δ9,12) | α-Linolenic acid (18:3Δ9,12,15) |

| Δ6-desaturase | Introduces a double bond at the 6th carbon from the carboxyl end. wikipedia.org | α-Linolenic acid (18:3Δ9,12,15) | Stearidonic acid (18:4Δ6,9,12,15) |

| Δ5-desaturase | Introduces a double bond at the 5th carbon from the carboxyl end. wikipedia.org | Eicosatetraenoic acid (20:4n-3) | Eicosapentaenoic acid (20:5n-3) |

Elongase enzymes are responsible for the extension of the carbon chain of fatty acids, typically by adding two-carbon units. plos.orggsartor.org In the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), elongases work in conjunction with desaturases. researchgate.netnih.gov

While the primary pathway for C16 tetra-unsaturated fatty acids is through sequential desaturation of a C16 precursor, alternative pathways involving elongation and desaturation of shorter-chain fatty acids could theoretically exist, though they are less commonly described for hexadecatetraenoates. More prominently, elongases are involved in the synthesis of C18 and longer PUFAs. nih.gov For example, an elongase like ELOVL5 can elongate C18 PUFAs to C20 PUFAs. nih.gov The activity of these elongases is crucial in determining the final profile of PUFAs in an organism. There are different families of elongases with varying substrate specificities. plos.orgnih.gov

Table 2: Examples of Elongase Enzyme Specificities

| Enzyme | Substrate Specificity | Example Reaction |

|---|---|---|

| ELOVL5 | C18-20 PUFAs nih.gov | 18:4n-3 → 20:4n-3 |

| ELOVL2 | C20-22 PUFAs nih.gov | 20:5n-3 (EPA) → 22:5n-3 (DPA) |

Metabolic Fate and Biochemical Transformations of Methyl Hexadeca 6,9,12,15 Tetraenoate

In vivo Metabolic Studies in Animal Models

In vivo research, particularly in mice, has provided valuable insights into how the body processes methyl hexadeca-6,9,12,15-tetraenoate. These studies track the compound from its absorption to its distribution and eventual biochemical alteration within different tissues.

Following administration, the fatty acid component, hexadeca-6,9,12,15-tetraenoic acid (HDTA), is absorbed and distributed to various tissues. One study investigating the effects of dietary HDTA-ethyl ester in mice found that while HDTA was administered, it did not significantly accumulate in epididymal white adipose tissue. nih.govresearchgate.net However, its metabolite, C18:4n-1, was detected in small quantities (less than 1% of total fatty acids) in the plasma, liver, and epididymal white adipose tissue. nih.govresearchgate.net This suggests that ingested this compound is rapidly metabolized and distributed, with its elongated form being present in key metabolic tissues.

The general principles of fatty acid absorption suggest that factors like chain length and the number of double bonds influence how they are absorbed. nih.gov Lipids are insoluble in water, which affects their digestion, absorption, and transport in the bloodstream. nih.gov

Table 1: Distribution of C18:4n-1 (a metabolite of Hexadeca-6,9,12,15-tetraenoate) in Mouse Tissues

| Tissue | Concentration of C18:4n-1 (% of total fatty acids) |

| Plasma | < 1% |

| Liver | < 1% |

| Epididymal White Adipose Tissue | < 1% |

| Data sourced from a study on mice fed a diet containing HDTA-ethyl ester. nih.govresearchgate.net |

A key metabolic fate of hexadeca-6,9,12,15-tetraenoic acid (C16:4n-1) is its conversion to higher carbon polyunsaturated fatty acids through chain elongation. Research has shown that C16:4n-1 is metabolized to octadecatetraenoic acid (C18:4n-1). nih.govresearchgate.net This process involves the addition of a two-carbon unit to the fatty acid chain.

Following chain elongation, the resulting PUFAs can undergo further modifications through desaturation reactions. These reactions, catalyzed by desaturase enzymes, introduce additional double bonds into the fatty acid chain. For instance, stearidonic acid (SDA; 18:4, n-3) is biosynthesized from alpha-linolenic acid by the enzyme delta-6-desaturase. wikipedia.orgnih.gov While direct evidence for the specific desaturation products of this compound is limited in the searched literature, the metabolic pathways of similar PUFAs suggest that its elongated product, C18:4n-1, could be a substrate for desaturases, leading to the formation of eicosapentaenoic acid (EPA).

Desaturation is a critical step in the synthesis of highly unsaturated fatty acids. youtube.com The enzymes responsible, known as fatty acyl-CoA desaturases, are mixed-function oxidases. youtube.com

The identification and quantification of metabolites of this compound are accomplished using advanced analytical techniques, primarily mass spectrometry (MS) coupled with separation methods like gas chromatography (GC) or liquid chromatography (LC). nih.govscripps.edu These methods allow for the comprehensive analysis of a wide array of metabolites in biological samples. nih.gov

Metabolic fingerprinting and profiling are two complementary approaches used in these investigations. nih.gov In the context of fatty acid research, GC/MS is a common technique for analyzing fatty acid methyl esters. researchgate.net For broader metabolite profiling, combining techniques like reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) with high-resolution mass spectrometry can maximize the coverage of the metabolome, enabling the detection of both lipid and central carbon metabolism-related molecules from a single extract. nih.govmdpi.com Such integrative approaches have enabled the detection of tens of thousands of features from various sample types, including human plasma. nih.gov

In vitro Enzymatic Conversion Studies

In vitro studies using isolated enzymes or cellular systems provide a more controlled environment to investigate the specific biochemical transformations of this compound.

The metabolism of polyunsaturated fatty acids is mediated by a series of enzymes, including elongases and desaturases.

Elongases : Long-chain fatty acyl elongases are responsible for the addition of two-carbon units to fatty acids. nih.gov Studies have identified and cloned cDNAs for these enzymes, revealing their expression in tissues like the liver and adipose tissue. nih.gov Overexpression of these elongases in cells leads to an enhanced addition of two-carbon units to C12-C16 fatty acids. nih.gov

Desaturases : Fatty acid desaturases introduce double bonds at specific positions in the fatty acid chain. Key desaturases in PUFA metabolism include Δ5-desaturase and Δ6-desaturase. nih.gov For example, Δ6-desaturase is the rate-limiting enzyme in the conversion of α-linolenic acid to stearidonic acid. nih.gov These enzymes typically contain conserved histidine boxes and a cytochrome b5 domain. nih.gov Other desaturases, such as Δ9-desaturase and Δ12-desaturase, are also crucial for synthesizing various unsaturated fatty acids. nih.gov

In addition to elongases and desaturases, other enzymes like lipoxygenases (LOXs) can also metabolize polyunsaturated fatty acids by catalyzing their peroxidation. frontiersin.org

Table 2: Key Enzyme Classes in Polyunsaturated Fatty Acid Metabolism

| Enzyme Class | Function | Example Substrate -> Product |

| Elongases | Adds two-carbon units to the fatty acid chain. | C16:4n-1 -> C18:4n-1 |

| Desaturases | Introduces double bonds into the fatty acid chain. | Alpha-linolenic acid -> Stearidonic acid |

| Lipoxygenases | Catalyzes the peroxidation of fatty acids. | Linoleic acid -> Hydroperoxy octadecadienoic acid |

Kinetic Analysis of Key Metabolic Enzymes

The key enzymes involved in the further metabolism of C16-C20 PUFAs are Δ5- and Δ6-desaturases, along with fatty acid elongases (ELOVLs). For instance, the Δ6-desaturase is a rate-limiting enzyme in the biosynthesis of long-chain PUFAs. researchgate.net Kinetic studies of hepatic microsomal Δ6-desaturase with linoleic acid (18:2n-6) as a substrate have revealed the complexity of these measurements in a multi-enzyme system. After accounting for the effects of endogenous substrates and competing reactions, a K_m of 1.5 µM and a V_max of 0.63 nmol/min were calculated for Δ6-desaturase. nih.gov In human fetal liver, the apparent K_m and V_max for Δ6-desaturase with linoleic acid (18:2n-6) were 6.5 µM and 7.5 pmol/min/mg protein, respectively. For α-linolenic acid (18:3n-3), the values were 24.5 µM and 24.4 pmol/min/mg protein. nih.gov The Δ5-desaturase, acting on 20-carbon PUFAs, showed a K_m of 3.9 µM and a V_max of 9.1 pmol/min/mg protein with dihomo-γ-linolenic acid (20:3n-6) as the substrate in human fetal liver. nih.gov

Fatty acid elongases, such as ELOVL5, are responsible for the chain elongation of C16 fatty acids. While direct kinetic data for ELOVL5 with HDTA is scarce, studies on other C16 substrates indicate its crucial role.

Interactive Data Table: Kinetic Parameters of Key PUFA Metabolizing Enzymes

| Enzyme | Substrate | K_m (µM) | V_max (nmol/min or pmol/min/mg protein) | Source |

| Δ6-Desaturase (Rat Liver Microsomes) | Linoleic Acid (18:2n-6) | 1.5 | 0.63 nmol/min | nih.gov |

| Δ6-Desaturase (Human Fetal Liver) | Linoleic Acid (18:2n-6) | 6.5 | 7.5 pmol/min/mg protein | nih.gov |

| Δ6-Desaturase (Human Fetal Liver) | α-Linolenic Acid (18:3n-3) | 24.5 | 24.4 pmol/min/mg protein | nih.gov |

| Δ5-Desaturase (Human Fetal Liver) | Dihomo-γ-linolenic Acid (20:3n-6) | 3.9 | 9.1 pmol/min/mg protein | nih.gov |

Note: The presented kinetic data are for substrates structurally related to hexadeca-6,9,12,15-tetraenoic acid and may not be fully representative of its specific kinetics.

Investigation of Competitive Metabolic Pathways

The metabolic pathways of polyunsaturated fatty acids are interconnected, with different fatty acid families competing for the same set of desaturase and elongase enzymes. This competition is a critical factor in determining the metabolic fate of individual fatty acids like this compound.

The n-3 and n-6 fatty acid families are well-known competitors in these pathways. For example, linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3) are both substrates for Δ6-desaturase. wikipedia.org High dietary intake of n-6 fatty acids can therefore reduce the conversion of n-3 fatty acids to their longer-chain derivatives, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). In a study on barley 5-lipoxygenase, arachidonic acid (20:4n-6) was found to be a competitive inhibitor of linoleic acid (18:2n-6) oxidation, with a K_i of 20 µM, which was the same as its own K_m value. nih.gov This demonstrates the direct competition between these two n-6 fatty acids for the same enzyme.

Integration into Cellular Lipid Metabolism Pathways

Once inside the cell and converted to its CoA-thioester, hexadeca-6,9,12,15-tetraenoyl-CoA can be directed towards two main fates: incorporation into complex lipids for storage or structural purposes, or further metabolism through elongation and desaturation.

Incorporation into Complex Lipids

Fatty acids are fundamental components of various complex lipids, including phospholipids (B1166683) and triacylglycerols. The incorporation of a specific fatty acid into these lipid classes depends on the cell type, its metabolic state, and the availability of other fatty acids.

Studies using radiolabeled fatty acids have provided insights into their incorporation into liver lipids. For instance, in suckling rats, the radioactivity from administered C18 fatty acids like linoleic acid was predominantly found in the triglyceride fraction of the liver, whereas C20 and C22 PUFAs were preferentially incorporated into the phospholipid fraction. nist.gov In transformed rat liver epithelial cells, arachidonic acid was primarily incorporated into phosphatidylethanolamine (B1630911) (PE), while eicosapentaenoic acid was preferentially found in phosphatidylcholine (PC). nih.gov

While direct quantitative data on the incorporation of this compound into specific lipid classes is limited, a study in mice fed with its ethyl ester showed that its elongated metabolite, C18:4n-1, was detected in the plasma, liver, and epididymal white adipose tissue. nih.gov This indicates that after absorption and metabolic conversion, this fatty acid becomes part of the cellular lipid pool in various tissues. The specific distribution between neutral lipids (like triacylglycerols) and phospholipids would likely follow patterns similar to other polyunsaturated fatty acids, being influenced by the needs of the cell for energy storage versus membrane structure and signaling.

Interactions with Other Fatty Acid Families (e.g., n-3, n-6)

The metabolism of this compound is intrinsically linked to the metabolism of other fatty acid families due to the shared enzymatic machinery. The competition for desaturases and elongases, as discussed in section 4.2.3, is a primary mode of interaction.

The presence of high levels of n-6 fatty acids, such as linoleic acid, can competitively inhibit the desaturation and elongation of n-3 fatty acids like α-linolenic acid. wikipedia.org This principle would also apply to hexadeca-6,9,12,15-tetraenoic acid. The introduction of this n-1 fatty acid into a cellular system would likely alter the metabolic flux of both n-3 and n-6 pathways.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the analysis of fatty acid methyl esters (FAMEs). The conversion of fatty acids to their methyl esters increases their volatility and thermal stability, making them highly amenable to gas chromatographic analysis. restek.com These techniques allow for the separation of complex FAME mixtures based on differences in their physicochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of Methyl Esters

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of FAMEs. gcms.cz It offers high sensitivity and provides structural confirmation of the analytes, which is particularly useful when dealing with complex samples containing potentially interfering compounds. nih.gov The derivatization of fatty acids into FAMEs is a standard procedure that reduces the polarity of the highly polar carboxyl groups, allowing for effective separation based on boiling point and degree of unsaturation.

Column Selection and Optimization for Isomer Separation

The selection of the appropriate GC capillary column is the most critical step for the successful separation of FAME isomers. sigmaaldrich.com The separation of positional and geometric (cis/trans) isomers of PUFAs like methyl hexadeca-6,9,12,15-tetraenoate demands highly polar stationary phases. restek.comresearchgate.net

Stationary Phase Polarity : Phase polarity is the primary factor dictating selectivity. sigmaaldrich.com For FAMEs, highly polar stationary phases are essential for resolving isomers. researchgate.net Columns coated with 100% poly(biscyanopropyl siloxane) are extremely effective for separating cis and trans isomers. oup.comnih.gov These columns, such as the Rt-2560 and SP-2560, provide the selectivity needed to resolve FAME isomers that may co-elute on less polar columns. restek.com Polyethylene glycol (PEG) based columns (e.g., FAMEWAX, Supelcowax) are also widely used and effectively separate FAMEs based on carbon chain length and degree of unsaturation, though they are less suited for detailed cis/trans isomer separations. restek.comresearchgate.netresearchgate.net

Column Dimensions : For complex samples containing a multitude of FAMEs, longer columns (e.g., 60 m or 100 m) provide superior resolution and separation, which is necessary to resolve closely eluting isomers. restek.comresearchgate.net While standard 30 m columns are sufficient for many applications, the increased plate number of longer columns is advantageous for intricate isomer analysis. researchgate.net

Method Optimization : Small variations in column manufacturing, age, or conditioning can affect the reproducibility of separations on highly polar columns. oup.com To counteract this, optimizing the oven temperature program is crucial. Adjusting the elution temperature can fine-tune the balance between dipole-induced and dispersive interactions, thereby restoring or achieving the desired separation of critical isomer pairs. oup.comnih.gov

Table 1: Comparison of Common GC Column Stationary Phases for FAME Analysis

| Stationary Phase Type | Polarity | Typical Application | Advantages | Limitations |

| Poly(biscyanopropyl siloxane) (e.g., HP-88, Rt-2560) | Very High | Analysis of complex FAME mixtures, cis/trans isomer separations. restek.comresearchgate.net | Excellent selectivity for geometric and positional isomers. restek.com | Can be susceptible to variations affecting reproducibility. oup.com |

| Polyethylene Glycol (PEG) (e.g., DB-Wax, FAMEWAX) | High | General purpose FAME analysis, separation by saturation. restek.comresearchgate.net | Robust and provides good separation for many PUFAs. restek.com | Inadequate selectivity for detailed cis/trans isomer analysis. oup.com |

| Non-polar (e.g., Equity-1, DB-5) | Non-polar | Separation of analytes primarily by boiling point. | Rugged and stable at high temperatures. | Does not separate compounds based on unsaturation or isomer configuration. |

Mass Spectral Fragmentation Pattern Analysis for Identification

Electron Ionization (EI) mass spectrometry provides characteristic fragmentation patterns that act as a fingerprint for compound identification. When a FAME molecule like this compound passes through the ion source, it is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. chemguide.co.uk

The fragmentation pattern is predictable and yields crucial structural information. chemguide.co.uk For FAMEs, several key fragmentation features are observed:

Molecular Ion (M+) : The M+ peak corresponds to the molecular weight of the compound. For this compound (C₁₇H₂₆O₂), the molecular weight is approximately 262.39 g/mol . larodan.com However, for highly unsaturated FAMEs, the molecular ion can be weak or entirely absent in EI spectra due to extensive fragmentation. jeol.com

McLafferty Rearrangement : A characteristic rearrangement for methyl esters results in a prominent peak at an m/z (mass-to-charge ratio) of 74. researchgate.net This ion is formed by the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

Alkyl Chain Fragmentation : Cleavage along the hydrocarbon chain results in a series of ion clusters, often 14 mass units apart, corresponding to the loss of (CH₂)n groups. libretexts.org

Diagnostic Ions : The presence and position of double bonds in PUFAs can be inferred from specific diagnostic marker ions in the mass spectrum. nih.gov The interpretation of these ions, combined with retention data, allows for reliable identification. nih.govresearchgate.net

For unambiguous confirmation of the molecular weight, "soft" ionization techniques like Field Ionization (FI) can be used, as they cause minimal fragmentation and typically show a strong molecular ion peak. jeol.com Identification is further enhanced by comparing the acquired mass spectrum and retention time against spectral libraries and databases. nih.govwiley.com

Reference Standard Utilization for Accurate Quantification

Accurate quantification of this compound requires a meticulous approach using reference standards to ensure precision and trueness of the results.

Internal Standardization : The most common and reliable method for quantification is the use of an internal standard (IS). nrel.gov An IS is a known amount of a pure compound, not naturally found in the sample, that is added at the beginning of the sample preparation process. nrel.govresearchgate.net For FAME analysis, odd-chain fatty acids such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) are frequently used as internal standards. researchgate.netresearchgate.net The IS corrects for any loss of analyte during extraction and derivatization, as well as for injection volume variability. nrel.govresearchgate.net The concentration of the IS should ideally be within the range of the concentrations of the analytes being measured. researchgate.net

External Calibration : This method involves creating a calibration curve from a series of dilutions of a certified reference standard of the target analyte. chromatographyonline.comnih.gov The peak area of the analyte in the sample is then compared to this curve to determine its concentration.

Response Factors : When using a Flame Ionization Detector (FID), the response can differ for various FAMEs based on their carbon number and degree of unsaturation. To achieve the highest accuracy, theoretical or experimentally determined response factors can be applied to correct the peak areas before calculation, ensuring that the quantification is not biased by the chemical structure of the analyte relative to the standard. nih.gov

Table 2: General Procedure for Accurate FAME Quantification using an Internal Standard

| Step | Action | Rationale |

| 1 | Add a precise amount of Internal Standard (IS) solution (e.g., C19:0 methyl ester) to the sample. | To provide a reference point for correcting analytical variability. nrel.govresearchgate.net |

| 2 | Perform lipid extraction and transesterification to convert all fatty acids to FAMEs. | To prepare the sample for GC analysis. restek.com |

| 3 | Analyze the FAME mixture using GC-MS or GC-FID. | To separate and detect the target analyte and the IS. |

| 4 | Prepare and analyze calibration standards containing known concentrations of the target FAME and the same amount of IS. | To establish the relationship between concentration and detector response (Response Factor). researchgate.net |

| 5 | Identify and integrate the peak areas for both the target analyte and the IS in all sample and standard chromatograms. | To obtain raw data for calculation. |

| 6 | Calculate the concentration of the target FAME in the sample using the ratio of the analyte peak area to the IS peak area and the calibration curve. | To determine the final, accurate concentration of the analyte. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purification and Preparative Scale Separation

While GC-MS is the primary tool for analytical-scale work, High-Performance Liquid Chromatography (HPLC) is exceptionally valuable for the purification and preparative-scale separation of FAMEs. researchgate.netnih.gov

A robust method for this purpose is preparative reversed-phase HPLC (RP-HPLC) using a C18 column. researchgate.netnih.gov This technique separates PUFA methyl esters based on both their carbon chain length and their degree of unsaturation. nih.gov An interesting feature of this method is that, for a given chain length, more unsaturated FAMEs elute earlier than their more saturated counterparts. researchgate.netnih.gov This allows for the effective isolation of highly unsaturated compounds like this compound from other C16 FAMEs.

The primary application of preparative HPLC in this context is to isolate milligram quantities of a specific FAME with high purity (>95%). researchgate.netnih.gov These purified fractions can then be used for further structural elucidation by techniques like NMR, or for biological activity screening. nih.gov The method is also useful for enriching FAMEs that are present at very low concentrations in a mixture, which facilitates their identification. nih.gov Detection is often achieved using an evaporative light-scattering detector (ELSD) or UV absorbance at low wavelengths. researchgate.netnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power over conventional one-dimensional GC. gcms.czresearchgate.net This technique utilizes two columns of different selectivity (e.g., a non-polar column followed by a polar column) connected in series via a modulator. copernicus.org The modulator traps, refocuses, and re-injects small, sequential fractions of the effluent from the first column onto the second, faster-separating column. researchgate.net

The result is a highly detailed, structured two-dimensional chromatogram (or contour plot) where analytes are separated based on two independent properties, such as volatility in the first dimension and polarity in the second. copernicus.org This provides a massive increase in peak capacity, allowing for the resolution of hundreds or even thousands of compounds in a single run, many of which would co-elute in a 1D-GC system. gcms.czcopernicus.orglabrulez.com

For FAME analysis, GCxGC can effectively separate isomers based on the number and position of double bonds, creating organized groupings on the contour plot that can aid in identification. gcms.cz The zone compression that occurs in the modulator also leads to sharper, more intense peaks, resulting in enhanced sensitivity. researchgate.net When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which provides the high data acquisition rates needed for the fast-eluting peaks from the second dimension, GCxGC becomes an unparalleled tool for the detailed characterization of complex FAME profiles. researchgate.netcopernicus.org

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of fatty acid methyl esters (FAMEs), including this compound. Both ¹H and ¹³C NMR provide unique insights into the molecule's framework and the stereochemistry of its double bonds.

¹H NMR: The proton NMR spectrum of a polyunsaturated fatty acid methyl ester (PUFA ME) displays several characteristic signals. magritek.com For this compound, the spectrum would show a distinct singlet for the methyl ester protons (–OCH₃) around 3.7 ppm. aocs.org The olefinic protons (–CH=CH–) of the four double bonds would appear as a complex multiplet in the region of 5.3-5.4 ppm. magritek.commdpi.com The protons on the methylene (B1212753) group adjacent to the two double bonds (bis-allylic protons, =CH–CH₂–CH=) are particularly deshielded and typically resonate around 2.8 ppm. mdpi.com Other key signals include a triplet for the terminal methyl group (ω-CH₃) near 0.9-1.0 ppm, allylic protons (–CH₂–CH=) around 2.0-2.1 ppm, and the methylene protons alpha to the carbonyl group (α-CH₂) at approximately 2.3 ppm. aocs.orgmdpi.com The remaining methylene protons in the aliphatic chain form a broad signal around 1.3-1.4 ppm. aocs.org The specific coupling patterns and chemical shifts of the olefinic protons are used to confirm the cis (Z) configuration of the double bonds.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, with a wide chemical shift range that allows for the resolution of individual carbon atoms. researchgate.net Key signals for this compound include the carbonyl carbon (C=O) of the ester group, which resonates around 174 ppm. mdpi.com The carbons of the double bonds (olefinic carbons) appear in the region of 127-132 ppm. The methoxy (B1213986) carbon (–OCH₃) from the ester group gives a signal at approximately 51 ppm. researchgate.net The aliphatic carbons appear in the range of 14-35 ppm, including the terminal methyl carbon (around 14 ppm) and various methylene carbons. researchgate.net The combination of ¹H, ¹³C, and two-dimensional NMR experiments like COSY and HSQC allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and the (6Z,9Z,12Z,15Z) stereochemistry. magritek.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl (6Z,9Z,12Z,15Z)-hexadeca-6,9,12,15-tetraenoate

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Carbonyl (C1) | - | ~174 |

| Methylene (C2) | ~2.30 (t) | ~34 |

| Methylene (C3-C4) | ~1.6, ~1.3 | ~25, ~29 |

| Methylene (C5) | ~2.05 (m) | ~27 |

| Olefinic (C6, C7) | ~5.35 (m) | ~128-130 |

| Bis-allylic (C8) | ~2.81 (t) | ~26 |

| Olefinic (C9, C10) | ~5.35 (m) | ~128-130 |

| Bis-allylic (C11) | ~2.81 (t) | ~26 |

| Olefinic (C12, C13) | ~5.35 (m) | ~128-130 |

| Allylic (C14) | ~2.08 (m) | ~20 |

| Olefinic (C15) | ~5.35 (m) | ~127 |

| Terminal Methyl (C16) | ~0.97 (t) | ~14 |

| Ester Methyl (–OCH₃) | ~3.67 (s) | ~51 |

| Predicted shifts are based on general values for polyunsaturated fatty acid methyl esters. magritek.comaocs.orgmdpi.comresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, which can be used to deduce a unique molecular formula. nih.gov For this compound, the molecular formula is C₁₇H₂₆O₂. chemspider.comlarodan.com The calculated monoisotopic mass of this compound is 262.19328 Da. chemspider.com HRMS analysis would yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thereby verifying the compound's elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Sample Preparation and Derivatization Protocols

Proper sample preparation is paramount for the accurate analysis of this compound from complex biological or natural sources. This typically involves an initial lipid extraction followed by a chemical derivatization step.

The first step in analyzing the fatty acid composition of a sample is the extraction of total lipids from the source matrix. researchgate.net A mixture of polar and nonpolar solvents is typically required to efficiently extract the full range of lipids, from neutral lipids like triacylglycerols to polar lipids like phospholipids (B1166683). researchgate.net

Classic methods such as the Folch and Bligh & Dyer procedures, which use a chloroform (B151607)/methanol (B129727) solvent system, are widely employed. researchgate.netnih.gov The addition of water to the chloroform/methanol extract induces a phase separation, with the lipids concentrated in the lower chloroform layer. nih.gov The choice of solvents and their ratios can be optimized to maximize the recovery of specific lipid classes. nih.gov For instance, non-polar solvents like n-hexane are effective for extracting triacylglycerols, while more polar solvents are needed to recover phospholipids. nih.gov Other methods include low-temperature fractional crystallization in a solvent like acetone (B3395972) and the use of supercritical CO₂ extraction. researchgate.netgoogle.com The extraction method can significantly influence the perceived fatty acid profile, making procedural consistency crucial. nih.gov

Once lipids are extracted, the fatty acids within them (such as hexadeca-6,9,12,15-tetraenoic acid) must be converted into their corresponding fatty acid methyl esters (FAMEs) for analysis, particularly by gas chromatography (GC). nih.gov This chemical derivatization process is known as transesterification. nrel.govnrel.gov

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. nrel.gov In this context, the ester bonds linking fatty acids to the glycerol (B35011) backbone of glycerolipids are cleaved and new ester bonds are formed with a methyl group from methanol. nrel.gov This reaction is commonly catalyzed by an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in methanol. nih.govresearchgate.net The resulting FAMEs, including this compound, are more volatile and less polar than their parent free fatty acids, making them suitable for GC analysis. nih.gov In some protocols, a direct transesterification is performed, where the lipid extraction and derivatization occur in a single step, which can improve FAME yields and sample throughput. nih.gov

Isotopic Labeling and Tracing for Metabolic Pathway Elucidation

To understand the biological role and metabolic fate of hexadeca-6,9,12,15-tetraenoic acid, researchers employ stable isotope tracing techniques. bioscientifica.com This powerful methodology allows for the tracking of molecules through complex metabolic networks in living systems. researchgate.netckisotopes.com

In this approach, a labeled version of the fatty acid, synthesized to contain a heavy isotope like carbon-13 (¹³C) or deuterium (B1214612) (²H), is introduced into a biological system, such as cultured cells or a whole organism. researchgate.netisotope.com These stable isotope-labeled compounds act as tracers and are safe for use in a wide range of studies. bioscientifica.com As the labeled fatty acid is metabolized, the heavy isotope is incorporated into various downstream products, such as phospholipids, triacylglycerols, and cholesteryl esters. ckisotopes.comisotope.com

The distribution and abundance of the isotopic label in different molecules are measured over time using mass spectrometry, often coupled with liquid or gas chromatography (LC-MS or GC-MS). bioscientifica.comresearchgate.net This "precursor-product" method enables the quantitative measurement of metabolic fluxes, providing detailed information on the rates of fatty acid synthesis, oxidation, and incorporation into complex lipids. bioscientifica.com By tracing the path of the labeled atoms, scientists can elucidate the specific metabolic pathways in which this compound or its parent acid participates. researchgate.net

Compound-Specific Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique that measures the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) in individual organic compounds within a complex mixture. nih.govniwa.co.nz This method does not require the introduction of an artificial label. Instead, it leverages the subtle natural variations in isotopic ratios that arise from different biosynthetic pathways and environmental sources. For this compound, CSIA can provide invaluable insights into its origin, trophic transfer in food webs, and biogeochemical cycling.

The analysis is typically performed using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS). niwa.co.nz The GC separates the individual FAMEs from a sample, and the IRMS then determines the precise isotopic ratio for each compound.

Detailed Research Findings:

CSIA of fatty acids has been widely applied in ecological and environmental research to trace dietary sources and reconstruct food webs. nih.gov The carbon isotope (δ¹³C) values of fatty acids in a consumer's tissues reflect the δ¹³C values of their dietary sources. This is because different primary producers (e.g., C₃ plants, C₄ plants, algae) have distinct isotopic signatures. nih.gov

While specific CSIA data for this compound is not extensively documented, studies on other PUFAs demonstrate the utility of this approach. For example, CSIA has been used to track the bioconversion of dietary PUFAs by zooplankton. nih.gov Hydrogen isotope (δ²H) analysis of PUFAs, in particular, can help differentiate between dietary uptake and in-vivo synthesis. nih.gov

The table below presents hypothetical δ¹³C values for this compound from different potential sources to illustrate how CSIA could be used to trace its origins.

| Potential Source | Typical δ¹³C Range (‰) | Implication |

| Marine Phytoplankton (Temperate) | -18 to -22 | Indicates a marine origin, as phytoplankton are primary producers of many PUFAs. |

| Freshwater Algae | -25 to -35 | Suggests a freshwater ecosystem source. |

| Terrestrial C₃ Plants | -24 to -34 | Unlikely direct source, but could be a precursor pool for organisms that synthesize it. |

| Terrestrial C₄ Plants | -10 to -14 | Very unlikely source for this type of PUFA. |

These values are illustrative and can vary based on specific species and environmental conditions.

The combination of stable isotope labeling and CSIA provides a comprehensive toolkit for investigating the multifaceted roles of this compound in biological and environmental systems. While direct research on this specific compound is an area for future exploration, the established methodologies for other fatty acids provide a clear and robust roadmap for such investigations.

Molecular Interactions and Cellular Mechanisms Involving Hexadecatetraenoates

Role as a Substrate in Key Biochemical Reactions

Biochemical pathways are a series of enzyme-catalyzed chemical reactions occurring within a cell, where the product of one reaction serves as the substrate for the next. monash.edutaylorandfrancis.com These pathways are fundamental for processes like metabolism and energy production. taylorandfrancis.com Fatty acids, both from diet and de novo synthesis, are modified through pathways involving elongation and desaturation. nih.gov

Hexadecatetraenoic acid (HDTA), the free fatty acid form of the titular methyl ester, actively participates as a substrate in fatty acid metabolism. jst.go.jpnih.govresearchgate.net Research in animal models has shown that when introduced through diet, 6,9,12,15-hexadecatetraenoic acid is metabolized, primarily through elongation, into its C18 counterpart, octadecatetraenoic acid (C18:4n-1). jst.go.jpnih.govresearchgate.netbohrium.com This conversion demonstrates that HDTA serves as a substrate for the fatty acid elongation system, a crucial pathway for modifying the carbon chain length of fatty acids. nih.gov The process of fatty acid synthesis is an anabolic reaction, often requiring energy in the form of ATP to build more complex molecules from simpler ones. khanacademy.org

Influence on Cellular Fatty Acid Pools and Lipidome Composition

In a study where mice were fed a diet containing 6,9,12,15-hexadecatetraenoic acid (HDTA), notable changes in the fatty acid composition of various tissues and fluids were observed. nih.govresearchgate.net A key finding was that while HDTA itself did not significantly accumulate in tissues like epididymal white adipose tissue (eWAT), its elongated metabolite, C18:4n-1, was detected in the plasma, liver, and eWAT. jst.go.jpresearchgate.netbohrium.com This indicates a direct influence on the fatty acid profile of these compartments.

Furthermore, dietary HDTA intake was found to lower the concentration of plasma triacylglycerols, a major class of lipids, without affecting total cholesterol levels. nih.govresearchgate.netbohrium.com This demonstrates a specific impact on the lipidome, modulating the levels of circulating fats. The tables below, derived from research findings, illustrate the detailed changes in fatty acid composition across different biological samples in mice fed an HDTA-rich diet compared to control and eicosapentaenoic acid (EPA) diets. researchgate.net

| Fatty Acid | Control Diet | EPA Diet | HDTA Diet |

|---|---|---|---|

| C16:4n-1 (HDTA) | 0.00 | 0.00 | 0.23 |

| C18:4n-1 | 0.00 | 0.00 | 0.51 |

| C20:5n-3 (EPA) | 0.31 | 7.93 | 0.48 |

| Total SFA | 35.1 | 36.5 | 37.2 |

| Total MUFA | 19.8 | 18.5 | 18.9 |

| Total PUFA | 45.1 | 45.0 | 43.9 |

Data sourced from Hosomi et al. (2021) researchgate.net

| Fatty Acid | Control Diet | EPA Diet | HDTA Diet |

|---|---|---|---|

| C16:4n-1 (HDTA) | 0.00 | 0.00 | 0.14 |

| C18:4n-1 | 0.00 | 0.00 | 0.17 |

| C20:5n-3 (EPA) | 0.45 | 10.21 | 0.68 |

| Total SFA | 33.1 | 32.0 | 33.8 |

| Total MUFA | 15.8 | 15.0 | 16.9 |

| Total PUFA | 51.1 | 53.0 | 49.3 |

Data sourced from Hosomi et al. (2021) researchgate.net

Potential for Modulation of Enzyme Activities (e.g., desaturases, elongases)

Fatty acid desaturases and elongases are enzymes that catalyze the introduction of double bonds and the extension of the carbon chain in fatty acids, respectively. nih.gov The expression and activity of these enzymes are subject to regulation by various factors, including diet and hormonal signals. nih.govnih.gov

While direct inhibition or activation of these enzymes by methyl hexadeca-6,9,12,15-tetraenoate is not extensively documented, its role as a substrate is a form of modulation. The presence of this specific fatty acid can compete with other substrates, such as linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3), for access to the same desaturase and elongase enzymes, thereby potentially altering the production of other polyunsaturated fatty acids (PUFAs). researchgate.net For instance, the conversion of palmitic acid to sapienic acid (6cis-16:1) relies on the activity of delta-6 desaturase, highlighting how substrate availability directs the output of these enzymatic pathways. plos.org

Interactions with Cellular Membranes and Subcellular Compartments

Fatty acids are integral components of cellular membranes, influencing their structure, fluidity, and function. nih.gov The specific fatty acid composition of membranes is crucial, particularly in specialized compartments like chloroplast thylakoids. nih.gov

Chloroplast membranes, especially in plants and algae, have a unique lipid composition, being rich in galactolipids like monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). nih.gov These membranes are characterized by a high content of polyunsaturated fatty acids, including hexadecatrienoic acid (16:3), a close structural relative of hexadecatetraenoic acid. nih.gov This suggests that C16 polyunsaturated fatty acids are preferentially incorporated into these specific subcellular membranes, where they play a role in maintaining the function of photosynthetic machinery. nih.gov The unsaturation level of fatty acids within thylakoid lipids is critical for chloroplast function and is regulated by enzymes that are themselves associated with these membranes. nih.gov

The biosynthesis and modification of fatty acids occur in specific subcellular locations. For example, fatty acid elongation can occur in both the microsomal and mitochondrial systems. nih.gov The biosynthesis of some volatile compounds derived from fatty acid metabolism, such as methylbenzoate, has been localized to the cytoplasm of epidermal cells in plants. nih.gov Therefore, hexadecatetraenoates and their metabolites are transported between and integrated into various cellular and subcellular compartments, from their site of synthesis or modification to their final destination in membranes or as signaling molecules. The interaction of fatty acids with membrane proteins is also a critical aspect of their function, and techniques like cellular membrane affinity chromatography are used to study these interactions, preserving the native membrane environment. nih.gov

Future Research Directions and Unexplored Avenues in Methyl Hexadeca 6,9,12,15 Tetraenoate Research

Development of Novel and Efficient Stereoselective Synthetic Methodologies

The precise biological functions of polyunsaturated fatty acids are intrinsically linked to the geometry of their double bonds (cis or trans). Consequently, the ability to synthesize specific stereoisomers of Methyl hexadeca-6,9,12,15-tetraenoate is paramount for accurate biological investigation. Future research should prioritize the development of novel and efficient stereoselective synthetic routes.

Current synthetic strategies for complex PUFAs often involve multi-step processes that can be low-yielding and labor-intensive. Future methodologies could explore advanced catalytic systems, such as olefin metathesis with ruthenium or molybdenum catalysts, to control the formation of Z (cis) double bonds with high fidelity. Enzymatic synthesis, employing engineered lipases or desaturases, presents another promising avenue for achieving high stereoselectivity under mild reaction conditions. A 1968 study on the synthesis and metabolism of related fatty acids highlights the long-standing interest in this area, which can be built upon with modern synthetic chemistry techniques. nih.gov The development of robust and scalable synthetic methods is a critical enabling step for all other areas of research into this compound.

In-depth Mechanistic Studies of Specific Metabolic Enzymes

Once available through synthesis or isolation, understanding the metabolic fate of this compound is the next frontier. Research must focus on identifying and characterizing the specific enzymes that metabolize its free acid form, hexadeca-6,9,12,15-tetraenoic acid. Key enzyme families of interest include:

Cyclooxygenases (COX) and Lipoxygenases (LOX): These enzymes are central to the production of eicosanoids and other lipid mediators from C20 PUFAs. nih.gov It is crucial to investigate whether hexadeca-6,9,12,15-tetraenoic acid acts as a substrate for COX and LOX enzymes, potentially leading to the formation of novel, uncharacterized series of bioactive lipid mediators. nih.gov

Cytochrome P450 (CYP) Enzymes: The CYP epoxygenase pathway produces epoxides from PUFAs, which have various signaling roles. nih.gov Studies should explore if this compound's corresponding acid is a substrate for these enzymes and what the functional consequences of its potential epoxide metabolites are.

Acyl-CoA Synthetases and Enzymes of β-oxidation: The activation of the fatty acid to its CoA ester is a prerequisite for its entry into metabolic pathways like β-oxidation. Research is needed to identify the specific acyl-CoA synthetase(s) that act on hexadeca-6,9,12,15-tetraenoic acid. Subsequent studies should elucidate its rate and regulation within mitochondrial and peroxisomal β-oxidation pathways, which are responsible for shortening fatty acid chains. libretexts.orglibretexts.org The metabolism of very-long-chain fatty acids in peroxisomes has been a subject of intense study, and similar focus is needed for shorter PUFAs. nih.govnih.gov

Discovery of Uncharted Biological Roles at the Molecular and Cellular Level

The fundamental biological roles of this compound and its free acid are largely unknown. Fatty acids are known to serve diverse functions as structural components of cell membranes, energy sources, and signaling molecules. nih.gov Future investigations should aim to uncover the specific contributions of this C16:4 PUFA.

Potential areas of discovery include its role in:

Membrane Composition and Fluidity: Incorporation into phospholipids (B1166683) could alter the biophysical properties of cell membranes, influencing membrane protein function and cellular signaling. The process of "homeoviscous adaptation," where cells modify their membrane fatty acid composition to maintain fluidity, is a key area for investigation. nih.gov

Cell Signaling: It may act as a precursor to novel signaling molecules or directly interact with nuclear receptors (e.g., PPARs) and other transcription factors to regulate gene expression. universiteitleiden.nl

Inflammation and Resolution: Similar to how omega-3 PUFAs like EPA and DHA are precursors to anti-inflammatory and pro-resolving mediators, hexadeca-6,9,12,15-tetraenoic acid could be a substrate for the synthesis of a new class of specialized pro-resolving mediators (SPMs). nih.govnih.gov

Studies comparing its effects to more well-known C16 fatty acids, such as the saturated palmitic acid and the monounsaturated palmitoleic acid, could provide valuable insights into the unique functions conferred by its polyunsaturated nature. rockefeller.edunih.govresearchgate.net

Application of Omics Technologies (e.g., Lipidomics, Metabolomics, Functional Genomics) for Comprehensive Profiling

Modern "omics" technologies are powerful tools for hypothesis-free discovery and comprehensive biological system analysis. ahajournals.org Their application is essential for mapping the landscape of this compound research.

Lipidomics and Metabolomics: Advanced mass spectrometry-based lipidomics can be used to track the incorporation and transformation of exogenously supplied this compound in various cell and animal models. nih.govspringernature.com Untargeted and targeted approaches can identify and quantify its downstream metabolites, providing a comprehensive profile of its metabolic network. nih.govresearchgate.netfrontiersin.org This can reveal alterations in lipid profiles in different tissues and pathological states, as has been done for other conditions like atrial fibrillation. nih.gov

Functional Genomics: Genome-wide screens, such as those using CRISPR-Cas9 technology in cell lines, can identify genes essential for the metabolism and biological activity of hexadeca-6,9,12,15-tetraenoic acid. embopress.org Transcriptomic analysis (RNA-seq) of cells or tissues treated with this fatty acid can reveal which signaling pathways and cellular processes are affected. nih.govnih.gov This approach can rapidly pinpoint genes involved in fatty acid catabolism, lipid accumulation, and signaling cascades. elifesciences.org

Computational Modeling for Predictive Metabolic and Interaction Studies

In silico approaches provide a powerful and complementary tool to experimental research, enabling the prediction of metabolic pathways and molecular interactions.

Metabolic Modeling: Systems biology and computational modeling can be used to build quantitative models of PUFA metabolism. nih.govacs.orgnih.gov By integrating experimental data from lipidomics studies, these models can simulate the flux of this compound through various metabolic pathways and predict how it might compete with other fatty acids like arachidonic acid for key enzymes. nih.govacs.orgdiva-portal.org

Molecular Docking and Dynamics: In silico screening and molecular dynamics simulations can predict the binding affinity of hexadeca-6,9,12,15-tetraenoic acid to the active sites of metabolic enzymes or ligand-binding domains of nuclear receptors. nih.govmdpi.com This can help prioritize experimental validation and provide insights into the structural basis of its interactions, as has been explored for fatty acid synthase and other enzymes. nih.gov

By systematically addressing these unexplored avenues, the scientific community can illuminate the role of this compound, moving it from a relatively obscure lipid into a well-characterized component of the lipidome with potentially unique and important biological functions.

Q & A

(Basic) What chromatographic methods are recommended for identifying and quantifying methyl hexadeca-6,9,12,15-tetraenoate in complex lipid mixtures?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Use a polar capillary column (e.g., DB-23 or equivalent) and compare retention times with authenticated fatty acid methyl ester (FAME) standards. External calibration with cis-6,9,12,15-octadecatetraenoic acid methyl ester (≥97% purity) is critical for quantification . For complex matrices, employ a split/splitless injector and optimize temperature gradients to resolve co-eluting peaks. Confirm identity via mass spectra matching to NIST reference libraries (e.g., m/z 290.44 for molecular ion) .

(Basic) How can researchers confirm the geometric isomerism and double bond positions in this compound?

Methodological Answer:

Combine nuclear magnetic resonance (NMR) and derivatization techniques. For double bond positions, use dimethyl disulfide (DMDS) adducts analyzed via GC-MS to generate diagnostic fragments. For geometric isomerism (cis/trans), employ silver-ion chromatography (Ag+-HPLC) with a cyano-propyl column and hexane:isopropanol mobile phase. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to detect cis C-H bending vibrations (~730 cm⁻¹) .

(Advanced) What experimental strategies mitigate oxidation during handling and storage of this compound?

Methodological Answer:

Due to its four conjugated double bonds, the compound is highly oxidation-prone. Strategies include:

- Storage: Aliquot in amber vials under argon or nitrogen at −80°C, with 0.01% butylated hydroxytoluene (BHT) as an antioxidant .

- Handling: Use glass syringes for transfers to avoid rubber/plastic interactions. Conduct experiments in gloveboxes with O₂ levels <1 ppm.

- Analysis: Monitor peroxide formation via thiobarbituric acid reactive substances (TBARS) assay during long-term studies .

(Advanced) How can contradictory data in enzymatic conversion studies involving this compound be resolved?

Methodological Answer:

Contradictions in microsomal desaturation rates (e.g., conversion to downstream metabolites) often arise from enzyme isoform variability or cofactor availability. Standardize protocols by:

- Using fresh human liver microsomes (not frozen) to preserve NADPH-cytochrome P450 reductase activity .

- Including control assays with stearic acid (C18:0) to benchmark baseline desaturase activity.

- Replicating under both NADH and NADPH conditions to account for electron transport chain dependencies .

(Advanced) What advanced separation techniques improve resolution of this compound from similar PUFA methyl esters?

Methodological Answer:

Countercurrent chromatography (CCC) with a two-phase solvent system (e.g., hexane:acetonitrile:methanol, 10:7:3 v/v) isolates the compound from co-eluting esters like methyl stearidonate. Follow CCC with GC-MS for purity validation. For structural analogs, use reversed-phase HPLC (C18 column) with a water:acetonitrile gradient and 0.1% formic acid to enhance peak symmetry .

(Basic) What spectroscopic benchmarks exist for structural validation of this compound?

Methodological Answer:

- NMR (¹H and ¹³C): Key signals include δ 5.3–5.4 ppm (multiplet, four allylic protons) and δ 174.2 ppm (ester carbonyl). Compare with NIST Chemistry WebBook reference data .

- Mass Spectrometry: Major fragments at m/z 79 (allylic cleavage), 108 (C7H8O₂⁺), and 150 (C9H10O₂⁺) confirm the polyunsaturated backbone .

(Advanced) How does incorporation of this compound into diacylglycerols (DAGs) complicate lipidomic analysis?

Methodological Answer:

In DAGs (e.g., DG(16:0/18:4)), the esterified form alters ionization efficiency in mass spectrometry. Use electrospray ionization (ESI) in negative ion mode with ammonium acetate adducts for enhanced sensitivity. For structural elucidation, apply collision-induced dissociation (CID) to fragment the [M−H]⁻ ion, yielding sn-1/sn-2 acyl chain-specific ions (e.g., m/z 255 for palmitate and m/z 277 for the tetraenoate) . Normalize against deuterated internal standards (e.g., methyl hexadecanoate-d31) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.